molecular formula C18H20FNO3 B2938426 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide CAS No. 1797160-15-6

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide

Cat. No.: B2938426
CAS No.: 1797160-15-6
M. Wt: 317.36
InChI Key: QDOUJMUQCBQKLU-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxypropyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol

Major Products

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide stands out due to its unique combination of a fluorophenyl group and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research applications .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-18(22-2,15-10-6-7-11-16(15)19)13-20-17(21)12-23-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOUJMUQCBQKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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